molecular formula C12H24ClNO2 B587779 Ethyl 2,2,6,6-tetramethylpiperidine-4-carboxylate;hydrochloride CAS No. 54996-05-3

Ethyl 2,2,6,6-tetramethylpiperidine-4-carboxylate;hydrochloride

Cat. No. B587779
CAS RN: 54996-05-3
M. Wt: 249.779
InChI Key: OHVFDPJAYRBUEB-UHFFFAOYSA-N
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Description

Ethyl 2,2,6,6-tetramethylpiperidine-4-carboxylate;hydrochloride is a chemical compound with the molecular formula C12H24ClNO2. It is closely related to methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate hydrochloride, which has a CAS Number of 2402831-31-4 .


Molecular Structure Analysis

The InChI code for the related compound, methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate hydrochloride, is 1S/C11H21NO2.ClH/c1-10(2)6-8(9(13)14-5)7-11(3,4)12-10;/h8,12H,6-7H2,1-5H3;1H . This provides a detailed description of the molecular structure.


Chemical Reactions Analysis

2,2,6,6-Tetramethylpiperidine can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides, hydroxylamines via oxidation in the presence of oxone as an oxidant, and sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .


Physical And Chemical Properties Analysis

The related compound, methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate hydrochloride, has a molecular weight of 235.75 . The physical form is a powder and it is stored at room temperature .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Catalytic Oxidation of Cellulose A novel nitroxide block copolymer, synthesized through a specialized polymerization process and subsequent oxidation, was employed as a recoverable catalyst for the selective catalytic oxidation of cellulose, showing significant efficacy and reusability. This approach could revolutionize cellulose processing in various industries (Liu, Xing, Han, & Tang, 2017).

Synthesis of Spin-Labeled Amides The reaction of Trolox with various aminoxyl radicals resulted in spin-labeled amides, exhibiting promising antioxidant properties and potential applications in biomedical imaging techniques like MRI (Yushkova et al., 2013).

Alcohol Oxidation System A TEMPO-catalyzed alcohol oxidation system was developed, showcasing high efficiency and environmental friendliness. This method allows the transformation of a wide range of alcohols into their corresponding carbonyl compounds under mild conditions, showing great promise for various chemical processes (Li & Zhang, 2009).

Applications in Material Science

Preparation of Cellulose Nanofibers Utilizing the TEMPO/laccase/O2 system, cellulose nanofibers were prepared from wood cellulose without any chlorine-containing oxidants. The process demonstrates a significant advancement in the environmentally friendly production of cellulose nanofibers (Jiang et al., 2017).

Surface Modification of TEMPO-Mediated Cellulose Nanofibrils Surface modification of TEMPO-cellulose nanofibrils was achieved through a chemical conjugation process, significantly enhancing their thermal stability. This development opens new pathways for the production of thermally stable nanocellulose with tailored surface properties (Masruchin et al., 2019).

Synthetic Chemistry Applications

Synthesis of Tetrahydropyridines An innovative phosphine-catalyzed annulation process was introduced, yielding highly functionalized tetrahydropyridines. This method demonstrates complete regioselectivity and high yields, marking a significant contribution to the field of synthetic chemistry (Zhu, Lan, & Kwon, 2003).

Synthesis of Star-Shaped Polystyrenes A novel approach to synthesize star-shaped polystyrenes with glucose incorporated at the core and chain-end was developed. This method represents an innovative stride in polymer chemistry, paving the way for new materials with unique properties (Kaga et al., 2004).

Safety And Hazards

The related compound, 2,2,6,6-Tetramethylpiperidine, is classified as flammable, toxic if swallowed, and harmful if swallowed. It can cause skin burns, eye damage, and respiratory irritation .

properties

IUPAC Name

ethyl 2,2,6,6-tetramethylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2.ClH/c1-6-15-10(14)9-7-11(2,3)13-12(4,5)8-9;/h9,13H,6-8H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVFDPJAYRBUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(NC(C1)(C)C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858465
Record name Ethyl 2,2,6,6-tetramethylpiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride

CAS RN

54996-05-3
Record name Ethyl 2,2,6,6-tetramethylpiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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